Sodium butyrate-2,4-13C2

Catalog No.
S1940344
CAS No.
286367-68-8
M.F
C4H7NaO2
M. Wt
112.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium butyrate-2,4-13C2

CAS Number

286367-68-8

Product Name

Sodium butyrate-2,4-13C2

IUPAC Name

sodium;(2,4-13C2)butanoate

Molecular Formula

C4H7NaO2

Molecular Weight

112.07 g/mol

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;

InChI Key

MFBOGIVSZKQAPD-CFARNWPNSA-M

SMILES

CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3]C[13CH2]C(=O)[O-].[Na+]

Sodium butyrate-2,4-13C2 is a stable isotope-labeled derivative of sodium butyrate, a short-chain fatty acid with the chemical formula C4H7NaO2. This compound features two carbon atoms labeled with the stable isotope carbon-13, which allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy. Sodium butyrate itself is known for its role as a histone deacetylase inhibitor and is involved in various biological processes, including cell differentiation and apoptosis.

Typical of carboxylic acids and their derivatives. The primary reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Transesterification: Involving the exchange of alkoxy groups between an ester and an alcohol.

The incorporation of carbon-13 allows for tracking these reactions through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into metabolic pathways.

Sodium butyrate is recognized for its significant biological activities, including:

  • Histone Deacetylase Inhibition: It alters gene expression by modifying histone acetylation, leading to increased transcription of certain genes involved in cell cycle regulation and apoptosis.
  • Metabolic Regulation: Sodium butyrate influences energy metabolism, particularly in the context of gut health. It serves as a primary energy source for colonocytes and modulates gut microbiota composition.
  • Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, which may have implications for conditions like inflammatory bowel disease.

Studies utilizing sodium butyrate-2,4-13C2 have demonstrated its rapid incorporation into metabolic pathways, particularly within the tricarboxylic acid cycle, highlighting its utility in understanding metabolic dynamics .

The synthesis of sodium butyrate-2,4-13C2 typically involves the following steps:

  • Preparation of Butyric Acid-2,4-13C2: This can be achieved through methods such as fermentation or chemical synthesis using labeled precursors.
  • Neutralization: The butyric acid is neutralized with sodium hydroxide to form sodium butyrate.
  • Purification: The product may undergo purification processes such as crystallization or chromatography to ensure high purity.

Butyric Acid 2 4 13C2+NaOHSodium Butyrate 2 4 13C2+H2O\text{Butyric Acid 2 4 }^{13}\text{C}_2+\text{NaOH}\rightarrow \text{Sodium Butyrate 2 4 }^{13}\text{C}_2+\text{H}_2\text{O}

Sodium butyrate-2,4-13C2 has several important applications:

  • Metabolic Research: Its use in studies involving metabolic pathways allows researchers to trace carbon flow through various biochemical processes.
  • Nuclear Magnetic Resonance Spectroscopy: As a hyperpolarized substrate, it aids in real-time observation of metabolic changes in vivo and ex vivo .
  • Therapeutic Investigations: Ongoing research into its potential therapeutic effects for diseases like cancer and inflammatory disorders highlights its significance.

Research has shown that sodium butyrate interacts with various cellular pathways:

  • Histone Modification Pathways: It influences gene expression through histone acetylation and deacetylation processes.
  • Metabolic Pathways: Studies have demonstrated its role in enhancing mitochondrial function and energy metabolism by increasing oxygen consumption rates in model organisms .

The incorporation of sodium butyrate into metabolic pathways has been extensively studied using stable isotope labeling techniques, revealing insights into its rapid effects on cellular metabolism.

Several compounds share structural similarities with sodium butyrate-2,4-13C2. Here are some notable examples:

Compound NameStructural FormulaUnique Features
Sodium ButyrateC4H7NaO2Non-labeled version; widely used as a supplement
Sodium AcetateC2H3NaO2Shorter chain fatty acid; used in biochemistry
Sodium PropionateC3H5NaO2Intermediate fatty acid; involved in energy metabolism
Sodium DL-3-HydroxybutyrateC4H8NaO3Hydroxy derivative; involved in ketone metabolism
Sodium Butyric AcidC4H8O2Unlabeled version; common fatty acid

Sodium butyrate-2,4-13C2's uniqueness lies in its stable isotope labeling, which facilitates advanced metabolic tracing studies that are not possible with non-labeled compounds. This characteristic enables researchers to gain deeper insights into metabolic fluxes and the role of short-chain fatty acids in health and disease contexts.

Sodium butyrate-2,4-¹³C₂ is a carbon-13 isotopically labeled derivative of sodium butyrate (sodium butanoate). Its IUPAC name adheres to conventions outlined in IUPAC Blue Book guidelines for isotopically modified compounds. The compound is designated as sodium (2,4-¹³C₂)butanoate, where the locants "2" and "4" specify the positions of isotopic substitution (second and fourth carbons in the butanoate chain), and the subscript "₂" denotes two ¹³C atoms.

The CAS Registry Number for this compound is 286367-68-8, distinguishing it from unlabeled sodium butyrate (CAS 156-54-7). Its molecular formula is C₄H₇NaO₂, with a molecular weight of 112.07 g/mol due to the replacement of two ¹²C atoms with ¹³C.

Table 1: Key Identifiers for Sodium Butyrate-2,4-¹³C₂

PropertyValueSource
IUPAC NameSodium (2,4-¹³C₂)butanoate
CAS Number286367-68-8
Molecular FormulaC₄H₇NaO₂
Molecular Weight112.07 g/mol
Isotopic Enrichment99 atom % ¹³C

Molecular Structure Elucidation via ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is pivotal for confirming the positional specificity of ¹³C labeling. Sodium butyrate-2,4-¹³C₂’s structure consists of a butanoate chain with two ¹³C atoms at the second (CH₂) and fourth (CH₃) positions (Fig. 1).

Structural Features and NMR Assignments

  • Carbonyl Carbon (C1): Resonates at ~200 ppm (unlabeled, as C1 is not substituted).
  • C2 (CH₂): Exhibits a shift of ~35–40 ppm, corresponding to the methylene group adjacent to the carbonyl.
  • C3 (CH₂): Appears at ~25–30 ppm for the central methylene group.
  • C4 (CH₃): Displays a signal at ~15–20 ppm for the terminal methyl group.

Table 2: ¹³C NMR Chemical Shifts for Sodium Butyrate-2,4-¹³C₂

Carbon PositionFunctional GroupChemical Shift (ppm)Labeling Status
C1Carbonyl (COO⁻)~200Unlabeled
C2CH₂~35–40¹³C
C3CH₂~25–30Unlabeled
C4CH₃~15–20¹³C

The absence of splitting in ¹³C NMR spectra confirms the lack of adjacent ¹³C atoms (i.e., no ¹³C-¹³C coupling), aligning with selective labeling at positions 2 and 4.

Crystallographic Properties and Solid-State Characterization

Sodium butyrate-2,4-¹³C₂ crystallizes as a white powder with a melting point of 250–253°C, consistent with unlabeled sodium butyrate. Its density is 1.324 g/cm³ at 30°C, reflecting similar packing efficiency in the solid state.

Key Solid-State Properties

  • Solubility: Highly soluble in water, sparingly soluble in organic solvents like methanol.
  • Thermal Stability: Stable up to its melting point, with no decomposition observed below 250°C.

The compound’s InChI identifier (InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1,3+1;) confirms the ¹³C substitution at positions 2 and 4.

The synthesis of Sodium butyrate-2,4-carbon-13 requires sophisticated carbon-13 labeling strategies that specifically target positions 2 and 4 of the four-carbon chain [1]. The fundamental approach involves incorporating carbon-13 isotopes at predetermined positions during the synthetic construction of the butyrate backbone, necessitating careful selection of carbon-13 enriched precursors and strategic bond formation methodologies.

Strategic Precursor Selection and Labeling Pathways

The primary synthetic route for Sodium butyrate-2,4-carbon-13 involves neutralization of butyric acid-2,4-carbon-13 with sodium hydroxide under controlled conditions [2]. This one-step neutralization procedure requires the pre-synthesis of the labeled butyric acid precursor, which represents the most challenging aspect of the synthetic methodology. The carbon-13 labeling at positions 2 and 4 facilitates metabolic tracking through beta-oxidation pathways, where these specific positions are critical for generating acetyl-coenzyme A units [2].

The isotopic labeling strategy employs carbon-13 enriched starting materials that maintain their isotopic integrity throughout the synthetic sequence. Butyric acid preparation methods that have been adapted for carbon-13 incorporation include oxidation of butanol derivatives using strong oxidizing agents such as potassium permanganate or molecular oxygen [3]. However, these oxidation reactions typically yield low conversion rates and require elevated temperature conditions, making them less suitable for preserving isotopic label integrity.

Alternative synthetic approaches utilize hydrolysis reactions of succinic anhydride derivatives or reduction reactions of acrylic acid compounds [3]. These methods offer milder reaction conditions and higher yields compared to oxidation reactions, but require specific catalysts for optimal performance. The selection of appropriate synthetic methodology depends on maintaining isotopic purity while achieving acceptable overall yields.

Carbon-13 Incorporation Mechanisms

Advanced synthetic methodologies for carbon-13 labeled fatty acids employ various strategic approaches for isotope incorporation. The synthesis of carbon-13 labeled tetradecanoic acids demonstrates key principles applicable to shorter chain fatty acids [4]. For carbonyl carbon labeling, treatment of appropriate brominated precursors with potassium cyanide-carbon-13 (90% enriched) forms the carbon-13 labeled nitrile, which upon hydrolysis yields the desired labeled acid [4].

Position-specific labeling at carbon-3 utilizes alkylation of diethyl sodio-malonate with carbon-13 labeled brominated alkanes, followed by saponification and decarboxylation to yield the labeled acid [4]. For carbon-6 labeling, coupling of appropriately labeled alkylcadmium chloride with half acid chloride methyl ester of dioic acids generates the corresponding oxo fatty acid ester. Formation of tosylhydrazone derivatives followed by reduction with sodium cyanoborohydride produces the labeled methyl ester, which upon hydrolysis yields the desired carbon-13 labeled fatty acid [4].

Recent developments in photoredox catalysis have enabled rapid carbon isotope exchange of carboxylic acids using carbazole/cyanobenzene photocatalysts [5]. This methodology promotes direct isotopic carboxylate exchange with labeled carbon dioxide at room temperature under blue light-emitting diode irradiation, achieving 52% carbon-13 incorporation with 77% yield for test compounds such as ibuprofen [5]. The 4CzIPN and 4CzBnBN photocatalysts enable isotopic labeling of challenging substrate classes, including tertiary carboxylic acids, with carbon-13 incorporation rates reaching 60% for tertiary acids [5].

Reaction Condition Optimization

The synthetic conditions for Sodium butyrate-2,4-carbon-13 preparation require careful optimization to maintain isotopic integrity while achieving high chemical yields. Industrial-scale production employs specialized drying equipment to minimize impurities, ensuring high yields exceeding 95% and optimal isotopic purity [2]. The neutralization reaction proceeds through dropwise addition of butyric acid-2,4-carbon-13 to stirred aqueous sodium hydroxide solution at room temperature, followed by water evaporation and purification via recrystallization [2].

Temperature control represents a critical parameter in carbon-13 labeled compound synthesis. Elevated temperatures can promote isotopic scrambling or degradation, while insufficient thermal energy may result in incomplete reactions. The optimal temperature range for butyric acid synthesis has been established at 130 degrees Celsius for zeolite-catalyzed ester hydrolysis reactions, achieving 92% yield over 24-hour reaction periods [6].

Solvent selection influences both reaction efficiency and isotopic retention. Aqueous systems are preferred for neutralization reactions due to their compatibility with sodium hydroxide and their ability to solubilize both reactants and products. Organic solvents such as tetrahydrofuran have been employed for tosylation reactions in carbon-13 labeled fatty acid synthesis, with reactions conducted at reduced temperatures (-5 degrees Celsius) to minimize side reactions [7].

Purification Techniques for Carbon-13 Enriched Compounds

The purification of carbon-13 enriched compounds requires specialized chromatographic and crystallization techniques that maintain isotopic integrity while removing chemical impurities and unlabeled contaminants. These purification strategies must address the unique challenges posed by isotopically labeled materials, including isotopic fractionation effects and the need for quantitative recovery of valuable labeled material.

Chromatographic Separation Methods

High-performance liquid chromatography represents the primary technique for purifying carbon-13 enriched organic compounds [8]. The coupling of liquid chromatography with isotope ratio mass spectrometry enables simultaneous purification and isotopic analysis, providing real-time monitoring of isotopic composition throughout the separation process [8]. This approach has been particularly valuable for compound-specific carbon-13 analysis of non-volatile analytes at natural abundance levels as well as for carbon-13 labeled compounds [8].

Reverse-phase liquid chromatography using octadecyl-bonded silica stationary phases provides effective separation of isotopically labeled compounds from their unlabeled counterparts [9]. Secondary isotope effects in liquid chromatography behavior demonstrate that compounds differing only in isotopic substitution can be separated using appropriate mobile phase compositions [9]. The separation efficiency increases with the number of isotopically substituted atoms, making this approach particularly suitable for multiple carbon-13 labeled compounds [9].

Column chromatography using silica gel or alumina stationary phases offers a versatile purification method for carbon-13 enriched compounds [10]. The technique exploits polarity differences between compounds, allowing effective separation based on intermolecular interactions with the stationary phase. Mobile phase selection depends on the polarity of target molecules, with polar compounds requiring more polar solvents to facilitate passage through the stationary phase [10]. Following purification, solvent removal using rotary evaporation yields isolated compounds with high purity [10].

Isotopic Fractionation Considerations

Carbon-13 fractionation during liquid chromatographic purification represents a significant concern that must be addressed through careful method development and quantitative peak collection strategies [11]. Studies of methyl palmitate purification using both preparative and high-performance liquid chromatography demonstrate that carbon-13 enrichment varies across chromatographic peaks, with approximately 7% greater enrichment than starting material at peak initiation, followed by rapid decrease and stabilization at values approximately 1% below starting material composition [11].

The fractionation profile emphasizes the critical importance of quantitative peak collection for high-precision isotope ratio mass spectrometry studies, particularly collection of early peak fractions where isotope ratios change rapidly [11]. Recycling procedures over single columns do not induce additional fractionation beyond that observed in initial separations, indicating that fractionation effects are primarily associated with the chromatographic separation mechanism rather than column degradation [11].

Anion-exchange chromatography using CarboPac PA20 columns with sodium hydroxide eluent has been evaluated for carbon-13 analysis of carbohydrates, revealing important considerations for alkaline mobile phases [12]. Alkaline eluents can induce isomerization of certain compounds, detected as reduced yields and carbon-13 fractionation of affected molecules [12]. These observations highlight the importance of using compound-matched standard solutions for detection and correction of instrumental biases in concentration and carbon-13 analysis performed under identical chromatographic conditions [12].

Advanced Purification Techniques

Preparative liquid chromatography offers enhanced purification capacity for larger quantities of carbon-13 labeled materials. Isocratic preparative chromatography provides particular advantages as a rapid cleanup step prior to more stringent purification procedures for complex mixtures [13]. The workflow involves systematic development of isocratic preparative liquid chromatography methods based on analytical-scale optimization, where target compound elution percentage is calculated and applied to preparative-scale separations [13].

Isocratic preparative methods demonstrate superior efficiency compared to gradient approaches, dramatically reducing total run time and solvent usage while improving overall productivity and cost-effectiveness [13]. Target compound purities ranging from 73% to 100% have been achieved using optimized isocratic preparative liquid chromatography methods [13]. The methods prove rugged and reproducible, making them suitable for routine purification of carbon-13 labeled compounds [13].

High-speed counter-current chromatography represents an emerging technique for isotopically labeled compound purification, offering advantages over traditional column chromatography including absence of irreversible sample adsorption [14]. The technique employs two immiscible liquid phases, with one serving as stationary phase retained within a rotating coil system while the other serves as mobile phase. This approach has demonstrated effectiveness for separating rare earth element radioisotopes and shows promise for carbon-13 labeled organic compound purification [14].

Crystallization and recrystallization techniques provide complementary purification approaches for carbon-13 labeled salts such as Sodium butyrate-2,4-carbon-13. These methods exploit differences in solubility between labeled and unlabeled compounds, as well as between target compounds and impurities. Controlled crystallization conditions, including temperature programming and solvent selection, enable achievement of high chemical and isotopic purity while maintaining quantitative recovery of valuable labeled material [2].

Quality Control Metrics for Isotopic Purity Verification

The verification of isotopic purity in carbon-13 enriched compounds requires sophisticated analytical methodologies that can accurately determine isotopic composition, chemical purity, and structural integrity. These quality control metrics ensure that synthesized materials meet specifications for research applications while providing confidence in experimental results obtained using isotopically labeled compounds.

Nuclear Magnetic Resonance Spectroscopy Analysis

Carbon-13 nuclear magnetic resonance spectroscopy serves as the primary technique for characterizing isotopically enriched compounds and verifying structural integrity [15]. The technique detects only carbon-13 isotopes, as the major carbon-12 isotope possesses zero spin quantum number and remains magnetically inactive [15]. Carbon-13 nuclear magnetic resonance provides superior sensitivity to structural differences compared to proton nuclear magnetic resonance, making it particularly valuable for identifying molecules in complex mixtures [15].

The large chemical shift range of carbon-13 (approximately 200 parts per million) compared to proton chemical shifts (approximately 10 parts per million) enables resolution of overlapping signals and facilitates statistical analysis [16]. Carbon-13 chemical shifts alone, or in combination with proton chemical shifts, allow efficient database matching for compound identification and structure verification [16]. Direct carbon-13 correlations obtained from nuclear magnetic resonance studies provide effective means for determining identity of unknown metabolites or compounds not present in databases [16].

Quantitative proton nuclear magnetic resonance techniques enable determination of chemical purity and isotopic composition for carbon-13 labeled standards [17]. Studies of arsenobetaine bromide standards demonstrate the application of quantitative proton nuclear magnetic resonance for determining mass fractions representing chemical purity. Isotopic purity assessment utilizes carbon-13 satellite signals observable in proton nuclear magnetic resonance spectra [17]. High-purity standards (approximately 0.99 gram per gram) with carbon-13 enrichment approaching x(carbon-13) ≈ 0.99 have been characterized using these techniques [17].

Mass Spectrometry-Based Isotopic Analysis

Mass spectrometry provides quantitative determination of isotopic composition through precise measurement of molecular ion peaks and their isotopic variants [18]. A molecule containing one carbon atom exhibits an M+1 peak approximately 1.1% the size of the molecular ion peak, reflecting the natural abundance of carbon-13 [18]. For molecules containing multiple carbon atoms, the M+1 peak intensity increases proportionally, enabling calculation of carbon atom number using the formula C = (100Y)/(1.1X), where C represents carbon atoms, X represents molecular ion peak amplitude, and Y represents M+1 peak amplitude [18].

Advances in time-of-flight mass spectrometry have enabled vastly improved resolution between isotopes of labeled compounds, allowing more accurate extraction and quantification than previously possible [19]. High mass accuracy permits accurate quantification of labeled composition in complex compounds. The analytical workflow involves sample dissolution in appropriate solvent, analysis using optimized ultra-high-performance liquid chromatography/mass spectrometry methods, background spectrum subtraction, and extracted ion chromatogram integration for each isotope [19].

Isotope dilution mass spectrometry represents a primary method for amount-of-substance measurement, offering capabilities equivalent to primary analytical standards [20]. The technique requires three experimental steps: addition of isotopic spike to sample with equilibration, separation of analyte and spike from mixture, and isotope ratio measurement [20]. Gas chromatography/combustion/isotope dilution mass spectrometry combines chromatographic separation with conversion to carbon dioxide for isotope ratio measurement, leveraging well-developed carbon-13/carbon-12 ratio measurement techniques in carbon dioxide [20].

Comprehensive Purity Assessment Protocols

Isotopic enrichment analysis requires standardized protocols that account for both chemical purity and isotopic composition [21]. Stable isotope probing methodologies utilize shotgun metagenomics to quantify isotopic enrichment on per-genome basis, providing framework for comprehensive isotopic analysis [21]. Synthetic deoxyribonucleic acid internal standards enable measurement of absolute abundances in density fractions, improving estimates of isotopic enrichment [21].

The development of reference materials for carbon-13 determinations involves blending isotope-enriched and isotope-depleted materials to match international measurement standards [22]. Carbon-13 enriched and carbon-13 depleted glucose have been blended to match isotopic compositions of international carbon isotope standards NBS 19 and L-SVEC [22]. These blended materials enable two-point calibration for isotopic composition on daily basis, with international reference material recommended for routine quality assurance [22].

Gas chromatography/pyrolysis/isotope ratio mass spectrometry provides on-line determination of isotope ratios with thorough characterization of parameters affecting measurement accuracy [23]. Conditioning requirements for pyrolysis reactors, carrier gas flow effects on pyrolysis completeness, and linear range determinations establish comprehensive analytical protocols [23]. Calibration using secondary standard substances proves essential for obtaining reliable isotopic values, with validation procedures recommended for interlaboratory comparability [23].

Quality Control ParameterAnalytical TechniqueAcceptance CriteriaReference
Isotopic PurityCarbon-13 Nuclear Magnetic Resonance≥99 atom % Carbon-13 [1]
Chemical PurityQuantitative Proton Nuclear Magnetic Resonance≥98% [17]
Molecular IdentityMass SpectrometryMolecular Ion + 2 mass units [1]
Structural IntegrityCarbon-13 Nuclear Magnetic Resonance Chemical ShiftsConsistent with Reference Standards [15]
Isotopic DistributionTime-of-Flight Mass SpectrometryM+2 peak >> M+1 peak [19]

Mass spectrometry represents the primary analytical technique for characterizing stable isotope-labeled compounds, particularly for sodium butyrate-2,4-¹³C₂ [1] [2]. The incorporation of two carbon-13 isotopes at positions 2 and 4 of the butyrate molecule creates distinct mass spectral signatures that enable precise identification and quantification.

Fundamental Mass Spectral Properties

The molecular ion of sodium butyrate-2,4-¹³C₂ exhibits a characteristic mass shift of +2 Da compared to the unlabeled compound, reflecting the incorporation of two ¹³C atoms [2] [3]. Under electron ionization conditions, the molecular ion appears at m/z 90 for the labeled compound versus m/z 88 for the unlabeled sodium butyrate [4] [5]. This mass shift provides the fundamental basis for isotopic differentiation in mass spectrometric analysis.

The fragmentation patterns observed in mass spectrometry reveal specific structural information about the ¹³C₂-labeled derivative. Alpha cleavage reactions, which preferentially occur at carbon-carbon bonds adjacent to the carboxyl group, generate characteristic fragment ions [6] [7]. The loss of formyl radical (CHO) produces a prominent ion at m/z 61 for the labeled compound, compared to m/z 59 for the unlabeled material [6]. Similarly, the loss of carboxyl group (COOH) yields fragments at m/z 45 for the ¹³C₂-labeled derivative versus m/z 43 for the natural abundance compound.

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for analyzing ¹³C₂-labeled butyrate derivatives in complex biological matrices [1] [8]. The electrospray ionization mode provides enhanced sensitivity for detecting isotopically labeled compounds, with detection limits typically ranging from 0.2 to 0.7 μM for short-chain fatty acids [9] [10].

The LC-MS/MS analysis of sodium butyrate-2,4-¹³C₂ employs selected reaction monitoring (SRM) transitions to achieve high specificity and sensitivity. The precursor ion at m/z 90 undergoes collision-induced dissociation to produce characteristic product ions that maintain the isotopic labeling pattern [1] [8]. This approach enables the simultaneous measurement of both unlabeled and labeled compounds in a single analytical run, facilitating quantitative isotopic enrichment studies.

Gas Chromatography-Mass Spectrometry Methodology

Gas chromatography-mass spectrometry (GC-MS) analysis of sodium butyrate-2,4-¹³C₂ typically requires derivatization to improve volatility and chromatographic behavior [11] [12]. The pentafluorobenzyl bromide (PFBBr) derivatization method has demonstrated exceptional sensitivity for isotopomer enrichment analysis of very short-chain fatty acids [12]. This derivatization approach enhances the natural isotopomer distribution pattern and provides improved mass spectral fragmentation characteristics.

The GC-MS analysis employs single ion monitoring (SIM) mode to achieve optimal sensitivity for isotopic measurements. Studies have demonstrated that SIM mode provides approximately 3.5-fold improvement in data quality compared to full scan acquisition [13]. The measurement precision for isotopic enrichment analysis typically achieves relative standard deviations below 1.7% for intraday measurements and below 3.2% for interday reproducibility [11].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry platforms, including quadrupole-time-of-flight (QTOF) and Orbitrap systems, provide enhanced capabilities for analyzing ¹³C₂-labeled derivatives [1] [8]. The improved mass accuracy and resolution enable the resolution of isotopic interferences that may occur in complex biological matrices. The typical mass accuracy requirements for resolving isotopic overlaps range from 0.0001 to 0.001 Da, depending on the specific analytical conditions [1].

The high-resolution approach facilitates the determination of exact molecular formulas and enables the structural annotation of fragment ions with unprecedented accuracy. This capability proves particularly valuable for metabolic flux analysis applications, where precise isotopic labeling patterns must be determined for multiple metabolite species simultaneously [1] [8].

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for sodium butyrate-2,4-¹³C₂, enabling detailed characterization of isotopic labeling patterns and molecular structure [14] [15]. The technique exploits the magnetic properties of ¹³C nuclei to generate unique spectral fingerprints that distinguish labeled from unlabeled compounds.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum of sodium butyrate-2,4-¹³C₂ exhibits distinct chemical shifts for each carbon position within the butyrate molecule [14] [16]. The carbonyl carbon (C-1) appears at 173.13 ppm, the α-methylene carbon (C-2) at 35.94 ppm, the β-methylene carbon (C-3) at 18.37 ppm, and the terminal methyl carbon (C-4) at 13.63 ppm [14] [17]. In the ¹³C₂-labeled derivative, the signals corresponding to positions 2 and 4 exhibit enhanced intensity due to the isotopic enrichment.

The ¹³C NMR analysis provides quantitative information about the isotopic enrichment level through integration of the enhanced signals relative to natural abundance peaks [14] [18]. The technique achieves detection limits in the low millimolar range for aqueous solutions, with typical sample concentrations of 50-100 mM required for routine analysis [16] [17]. The spectral acquisition employs proton decoupling to eliminate scalar coupling effects and enhance signal-to-noise ratios.

Scalar Coupling Effects in ¹³C₂-Labeled Compounds

The presence of two ¹³C labels in adjacent molecular positions creates observable scalar coupling effects that provide additional structural information [15]. The ¹³C-¹³C coupling constants typically range from 35 to 60 Hz, depending on the specific molecular environment and connectivity pattern. These coupling effects manifest as signal splitting patterns that distinguish isotopically labeled compounds from their natural abundance counterparts.

The scalar coupling analysis enables the determination of isotopomer distributions in complex mixtures, providing insights into metabolic pathway activities and flux patterns [15] [19]. The technique proves particularly valuable for studying metabolic networks where multiple isotopomers may be present simultaneously. The quantitative analysis of coupling patterns requires specialized pulse sequences and data processing methods to achieve accurate results.

Hyperpolarization Techniques

Dynamic nuclear polarization (DNP) techniques have been applied to enhance the sensitivity of ¹³C NMR analysis for butyrate derivatives [20] [21]. The hyperpolarization process can achieve polarization levels of 7-25% for butyrate compounds, representing significant enhancement compared to thermal equilibrium conditions [20] [21]. The enhanced sensitivity enables real-time monitoring of metabolic processes and provides temporal resolution for studying dynamic biochemical systems.

The hyperpolarized butyrate experiments typically employ dissolution DNP methods, where the polarized solid sample is rapidly dissolved to generate an injectable solution [20] [21]. The T₁ relaxation times for hyperpolarized butyrate range from 19-21 seconds, providing sufficient time for spectroscopic analysis and metabolic studies [20] [21]. The technique has demonstrated utility for investigating short-chain fatty acid metabolism in cardiac tissue and other biological systems.

Two-Dimensional NMR Techniques

Two-dimensional NMR experiments provide enhanced structural characterization capabilities for sodium butyrate-2,4-¹³C₂ [22] [23]. The heteronuclear single quantum coherence (HSQC) experiment correlates ¹³C and ¹H chemical shifts, enabling the assignment of all carbon-hydrogen connectivity patterns within the molecule [22] [23]. The heteronuclear multiple bond correlation (HMBC) experiment provides long-range connectivity information, facilitating complete structural determination.

The two-dimensional NMR analysis enables the differentiation of isotopomers and positional isomers that may not be distinguishable by one-dimensional techniques [22] [19]. The isotope-edited total correlation spectroscopy (ITOCSY) method filters spectra from ¹²C and ¹³C-containing molecules into separate, quantitatively equivalent spectra [19]. This approach provides accurate isotopic enrichment measurements with technical errors typically below 6.6% for metabolite concentrations ranging from 0.34 to 6.2 mM [19].

Quantitative NMR Analysis

Quantitative ¹³C NMR analysis of sodium butyrate-2,4-¹³C₂ requires careful attention to relaxation effects and integration procedures [14] [19]. The technique employs inverse gated decoupling experiments with extended relaxation delays to ensure complete signal recovery between pulses. The typical relaxation delay (5×T₁) ranges from 50 to 100 seconds for butyrate compounds, depending on the specific experimental conditions and sample composition.

The quantitative analysis provides absolute concentration measurements through comparison with internal standards or external calibration curves [14] [19]. The method achieves linearity over concentration ranges from micromolar to millimolar levels, with detection limits typically below 10 μM for ¹³C-labeled compounds [19]. The precision of quantitative measurements typically achieves relative standard deviations below 15% for biological samples.

Isotopic Dilution Analysis and Quantification Methods

Isotopic dilution analysis represents the gold standard for quantitative measurement of sodium butyrate-2,4-¹³C₂ in complex biological matrices [24] [25]. The method exploits the identical chemical properties of isotopically labeled and unlabeled compounds to achieve accurate quantification while compensating for matrix effects and analytical variability.

Theoretical Foundations of Isotopic Dilution

The isotopic dilution method relies on the addition of a known quantity of isotopically labeled internal standard to the sample before any analytical processing [24] [25]. The ratio of labeled to unlabeled compound remains constant throughout all analytical procedures, providing inherent correction for losses during sample preparation and analysis. The quantitative relationship follows the fundamental isotopic dilution equation, where the analyte concentration is determined from the measured isotopic ratio and the known internal standard concentration.

The method achieves exceptional accuracy and precision because both the analyte and internal standard experience identical chemical behavior during extraction, derivatization, and analysis [24] [25]. The approach eliminates systematic errors associated with incomplete recovery, matrix suppression, and instrument drift. The theoretical precision limitations are primarily determined by the measurement uncertainty of the isotopic ratio rather than absolute signal intensities.

Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SIDMS) represents the most widely applied quantification method for sodium butyrate-2,4-¹³C₂ [24] [10]. The technique employs mass spectrometric detection to measure the isotopic ratio between labeled and unlabeled compounds with exceptional precision. The method typically achieves relative standard deviations below 2% for biological samples, with detection limits in the nanomolar range for optimized analytical conditions.

The SIDMS analysis employs selected ion monitoring or multiple reaction monitoring modes to achieve optimal sensitivity and specificity [24] [10]. The mass spectrometric transitions monitor both the molecular ion and characteristic fragment ions to ensure accurate identification and quantification. The method provides linear calibration curves over concentration ranges spanning several orders of magnitude, typically from nanomolar to millimolar levels.

Liquid Chromatography-Isotope Dilution Mass Spectrometry

Liquid chromatography coupled with isotope dilution mass spectrometry (LC-IDMS) provides enhanced selectivity for analyzing sodium butyrate-2,4-¹³C₂ in complex biological matrices [24] [10]. The chromatographic separation eliminates potential interferences from co-eluting compounds and enables the simultaneous analysis of multiple analytes in a single analytical run. The method employs reversed-phase chromatography with acidic mobile phases to achieve optimal peak shape and retention characteristics for short-chain fatty acids.

The LC-IDMS analysis typically employs electrospray ionization in negative mode to generate carboxylate anions for detection [24] [10]. The ionization efficiency remains constant for both labeled and unlabeled compounds, ensuring accurate isotopic ratio measurements. The method achieves detection limits below 1 μM for sodium butyrate derivatives, with linear calibration ranges extending from 0.1 to 100 μM in biological samples.

Reverse Isotope Dilution Methodology

Reverse isotope dilution methodology employs uniformly ¹³C-labeled biomass as the internal standard source, providing a cost-effective approach for quantitative metabolomics applications [25]. The method utilizes labeled yeast or bacterial biomass containing naturally occurring concentrations of metabolites, including butyrate derivatives. The approach requires characterization of the isotopic enrichment and concentration levels within the labeled biomass to establish accurate quantification relationships.

The reverse isotope dilution method has demonstrated excellent intermediate stability, with 92% of molecules showing relative standard deviations below 30% over five-month storage periods [25]. The technique enables one-point internal standardization that achieves analytical performance equivalent to multipoint external calibration methods. The approach proves particularly beneficial for laboratories performing wide-target metabolomics assays with limited sample throughput requirements.

Analytical Figures of Merit

The analytical performance characteristics of isotopic dilution methods for sodium butyrate-2,4-¹³C₂ demonstrate exceptional accuracy and precision across diverse analytical platforms [24] [25]. The method validation parameters include linearity assessments over concentration ranges spanning five orders of magnitude, from nanomolar to millimolar levels. The correlation coefficients typically exceed 0.999 for calibration curves, indicating excellent linear response characteristics.

The precision evaluations demonstrate intraday relative standard deviations below 3% and interday variations below 5% for biological samples [24] [25]. The accuracy assessments employ certified reference materials and spike recovery experiments, achieving mean recoveries between 98% and 102% across the analytical range. The detection limits range from 0.1 to 1.0 μM depending on the specific analytical platform and sample matrix complexity.

Method Validation and Quality Control

Comprehensive method validation for isotopic dilution analysis of sodium butyrate-2,4-¹³C₂ encompasses selectivity, specificity, accuracy, precision, linearity, and robustness evaluations [24] [25]. The selectivity assessment demonstrates the absence of interfering compounds that could compromise the isotopic ratio measurements. The specificity evaluation confirms the accurate identification of target analytes through retention time matching and mass spectral confirmation.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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